molecular formula C9H14N4OS B2529783 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide CAS No. 932998-15-7

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide

Cat. No. B2529783
CAS RN: 932998-15-7
M. Wt: 226.3
InChI Key: XCFMNOSTVBJLQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with readily available carboxamides or other nitrogen-containing heterocycles. For instance, the synthesis of N-substituted carboxamides with [1,2,4]triazole rings is achieved through reactions involving dehydrosulfurization or cyclocondensation processes . These methods could potentially be adapted for the synthesis of "N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing the [1,2,4]triazole ring has been confirmed using various spectral studies and, in some cases, X-ray crystallography . These techniques ensure the correct identification of the synthesized compounds and provide detailed information about their molecular geometry, which is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazole derivatives are diverse and can lead to a wide range of products. For example, the reaction of N-triazolide imidates with 1,2,4-triazole-3,5-diamine results in regioselective formation of triazinone derivatives . Similarly, the interaction of haloaryl propiolamides with sodium azide through a tandem reaction sequence yields [1,2,3]triazoloquinoxalinones . These reactions highlight the versatility of [1,2,4]triazole-containing compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazole derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter properties such as solubility, stability, and reactivity. The biological activities of these compounds, such as anti-inflammatory and analgesic effects, are often evaluated in vivo, providing insights into their pharmacokinetic and pharmacodynamic profiles . Additionally, the safety and toxicity profiles are assessed through acute toxicity studies and ulcerogenic effect evaluations .

Scientific Research Applications

Triazine Derivatives in Drug Discovery

Triazine derivatives have been explored for their potential in various therapeutic areas due to their broad spectrum of biological activities. They have shown promise as antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anticancer agents, among others. The structural versatility of triazine allows for the synthesis of numerous derivatives with enhanced pharmacological profiles.

For instance, certain triazine derivatives have been identified as potent antitumor agents. Cascioferro et al. (2017) highlighted the antiproliferative, analgesic, and anti-inflammatory properties of 1,2,3-triazines and their benzo- and heterofused derivatives, emphasizing their potential in the development of new anticancer compounds (Cascioferro et al., 2017). Similarly, Verma et al. (2019) reviewed the biological significance of heterocyclic compounds bearing the triazine scaffold, noting their effectiveness against a variety of diseases, including cancer (Verma et al., 2019).

Triazine in Antibacterial and Antifungal Research

The search for new antibacterial and antifungal agents has also benefited from the study of triazine derivatives. Jie Li and Junwei Zhang (2021) provided an update on the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus, underscoring the ongoing need for novel anti-S. aureus agents due to the emergence of antibiotic-resistant strains (Jie Li & Junwei Zhang, 2021).

Mechanism of Action

The mechanism of action for “N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide” is not provided in the search results .

Safety and Hazards

The safety and hazards associated with “N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide” are not mentioned in the search results .

Future Directions

The future directions for research and development of “N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide” are not outlined in the search results .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c1-9(2,3)6(14)10-7-11-12-8-13(7)4-5-15-8/h4-5H2,1-3H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFMNOSTVBJLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide

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